molecular formula C24H52ClNO B1611899 Stearoxypropyltrimonium chloride CAS No. 23328-71-4

Stearoxypropyltrimonium chloride

Cat. No. B1611899
CAS RN: 23328-71-4
M. Wt: 406.1 g/mol
InChI Key: QMGAJHYFGBHHRR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Stearoxypropyltrimonium Chloride is an organic compound that belongs to the quaternary ammonium group of compounds . It is mainly used in cosmetics as a surfactant-cleansing agent, hair-conditioning agent, and antistatic agent .


Synthesis Analysis

Stearoxypropyltrimonium chloride can be analyzed by a reverse phase (RP) HPLC method with simple conditions. The mobile phase contains acetonitrile (MeCN), water, and phosphoric acid . For Mass-Spec (MS) compatible applications, the phosphoric acid needs to be replaced with formic acid .


Molecular Structure Analysis

The molecular formula of Stearoxypropyltrimonium Chloride is C24H52ClNO . It has an average mass of 406.129 Da and a monoisotopic mass of 405.373749 Da .

Scientific Research Applications

Antibacterial Activity and Biocompatibility

Stearoxypropyltrimonium chloride, as a quaternary ammonium compound, has been studied for its potential in antibacterial applications and biocompatibility. Hydroxypropyltrimethyl ammonium chloride chitosan (HACC), a similar compound, was synthesized with different degrees of substitution and tested against various bacteria. The results indicated significant antibacterial activities, especially at higher substitution levels, demonstrating the potential of such compounds in antibacterial applications (Peng et al., 2010).

Cosmetic and Pharmaceutical Applications

Stearoxypropyltrimonium chloride is primarily used as a conditioning agent in hair care products due to its surfactant properties. Its close relatives, Cetrimonium Chloride and Steartrimonium Chloride, are quaternary ammonium salts used in cosmetics for similar purposes. These compounds are considered safe for use in rinse-off cosmetic products and at specific concentrations in leave-on products, highlighting their utility and safety in cosmetic formulations (Andersen, 1997).

Textile Industry

In the textile industry, compounds similar to Stearoxypropyltrimonium chloride are utilized for their dyeing properties. For instance, 3-chloro-2-hydroxypropyltrimethylammonium chloride was used to cationize cotton fabric, significantly improving the dyeability due to increased ionic attraction. This research indicates the potential of quaternary ammonium compounds in enhancing textile processing and product quality (Montazer et al., 2007).

Antimicrobial and Antioxidant Properties

Research has also explored the potential of quaternary ammonium compounds for antimicrobial and antioxidant applications. Studies on derivatives of hydroxypropyltrimethyl ammonium chloride chitosan (HACC) have shown enhanced antioxidant activities compared to HACC alone. This suggests that stearoxypropyltrimonium chloride and similar compounds could be effective in applications requiring antioxidant properties (Tan et al., 2022).

Safety And Hazards

Stearoxypropyltrimonium Chloride is harmful if swallowed and causes serious eye damage. It is very toxic to aquatic life with long-lasting effects . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

trimethyl(3-octadecoxypropyl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H52NO.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-26-24-21-22-25(2,3)4;/h5-24H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMGAJHYFGBHHRR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCCC[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H52ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10177878
Record name Stearoxypropyltrimonium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10177878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Stearoxypropyltrimonium chloride

CAS RN

23328-71-4
Record name Stearoxypropyltrimonium chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23328-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Stearoxypropyltrimonium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023328714
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Stearoxypropyltrimonium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10177878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N,N-Trimethyl-3-(octadecyloxy)propan-1-ammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.108.560
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name STEAROXYPROPYLTRIMONIUM CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LC1M3R2X4H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A 1-L autoclave equipped with a stirrer and a thermometer was charged with N,N-dimethyl-3-octadecyloxy-propylamine (300 g) obtained in Example 1A, isopropyl alcohol (90 g) and methyl chloride (100 g) to conduct a reaction at 90° C. for 6 hours. Excessive methyl chloride was topped to obtain an isopropyl alcohol solution of N,N,N-trimethyl-3-octadecyloxypropylammonium chloride. The quaternizing rate was 98% (KSTM 20082).
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
90 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Stearoxypropyltrimonium chloride
Reactant of Route 2
Reactant of Route 2
Stearoxypropyltrimonium chloride
Reactant of Route 3
Reactant of Route 3
Stearoxypropyltrimonium chloride
Reactant of Route 4
Reactant of Route 4
Stearoxypropyltrimonium chloride
Reactant of Route 5
Reactant of Route 5
Stearoxypropyltrimonium chloride
Reactant of Route 6
Reactant of Route 6
Stearoxypropyltrimonium chloride

Citations

For This Compound
2
Citations
LC Becker, WF Bergfeld, DV Belsito… - … journal of toxicology, 2012 - journals.sagepub.com
… No uses or concentrations of use were reported for choline chloride, stearoxypropyltrimonium chloride, lauroyl ethyltrimonium methosulfate, myristoyl ethyltrimonium methosulfate, …
Number of citations: 27 journals.sagepub.com
JG Marks Jr, RC Shank, TJ Slaga - International journal of … - ireadlabelsforyou.com
… No uses or concentrations of use were reported for choline chloride, stearoxypropyltrimonium chloride, lauroyl ethyltrimonium methosulfate, myristoyl ethyltrimonium methosulfate, pal…
Number of citations: 3 ireadlabelsforyou.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.